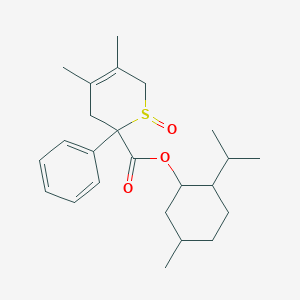

2,2-Dimethyl-1H-indene-1,3(2H)-dione

Descripción general

Descripción

“2,2-Dimethyl-1H-indene-1,3(2H)-dione” is a chemical compound with the CAS Number: 17190-77-1 . It has a molecular weight of 174.2 and its molecular formula is C11H10O2 .

Molecular Structure Analysis

The InChI code for “2,2-Dimethyl-1H-indene-1,3(2H)-dione” is 1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“2,2-Dimethyl-1H-indene-1,3(2H)-dione” is a solid at room temperature . It should be stored in a dry environment at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ultrasound-assisted Synthesis : A study detailed an efficient procedure for synthesizing derivatives of 2,2-Dimethyl-1H-indene-1,3(2H)-dione using ultrasound irradiation, highlighting the method's advantages like good yields, environmental friendliness, and easy work-up (Ghahremanzadeh et al., 2011).

- Vibrational Study and Molecular Structure Analysis : A research focused on the molecular structure and vibrational study of 2,2-Dimethyl-1H-indene-1,3(2H)-dione, providing insights into the molecule's reactivity and polarity through equilibrium geometries, harmonic frequencies, and dipole moment data (Prasad et al., 2010).

Photophysical and Photochemical Properties

- Study on Brominated Derivatives : Research was conducted on the synthesis, crystal structure, and properties like UV-Vis absorption spectra and photochromic properties of brominated derivatives of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (Chen et al., 2010).

- Piezochromism, Acidochromism, and Solvent-induced Emission Changes : A study highlighted the synthesis of D-π-A 1,4-dihydropyridine derivatives of 2,2-Dimethyl-1H-indene-1,3(2H)-dione, exploring their stimulus-responsive fluorescent properties in the solid state (Lei et al., 2016).

Catalytic and Synthetic Applications

- Catalytic Asymmetric Synthesis : A study demonstrated the efficient one-pot construction of 1,1'-spirobi[indan-3,3'-dione] derivatives, a derivative of 2,2-Dimethyl-1H-indene-1,3(2H)-dione, using a double intramolecular C-H insertion process (Takahashi et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-dimethylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPBWSGZTORGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

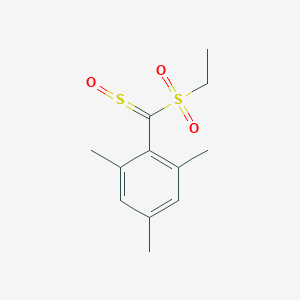

![2-{[(Mesitylsulfanyl)(sulfinyl)methyl]sulfanyl}-1,3,5-trimethylbenzene](/img/structure/B371473.png)

![N-{[mesityl(phenylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B371484.png)

![2-{[Mesityl(sulfinyl)methyl]sulfanyl}naphthalene](/img/structure/B371485.png)

![2-[(Mesitylsulfanyl)(sulfinyl)methyl]thiophene](/img/structure/B371486.png)